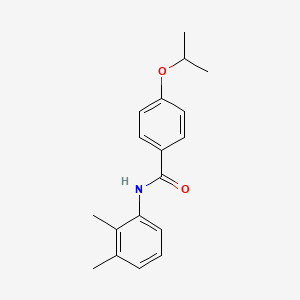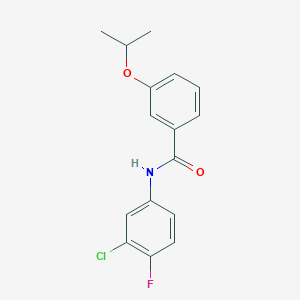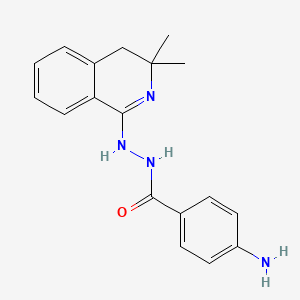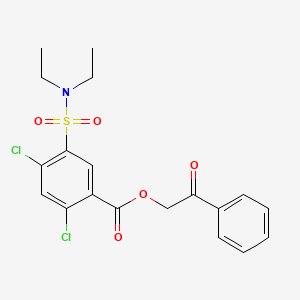
4-nitrobenzyl 4-(dimethylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitrobenzyl 4-(dimethylamino)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitro group attached to a benzyl moiety and a dimethylamino group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrobenzyl 4-(dimethylamino)benzoate typically involves the esterification of 4-(dimethylamino)benzoic acid with 4-nitrobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-nitrobenzyl 4-(dimethylamino)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(dimethylamino)benzoic acid and 4-nitrobenzyl alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 4-aminobenzyl 4-(dimethylamino)benzoate.
Substitution: Various substituted esters depending on the nucleophile used.
Hydrolysis: 4-(dimethylamino)benzoic acid and 4-nitrobenzyl alcohol.
Scientific Research Applications
4-nitrobenzyl 4-(dimethylamino)benzoate has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions, particularly in the synthesis of photoresponsive materials.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of UV-curable coatings and inks, as well as in the development of advanced materials with specific optical properties.
Mechanism of Action
The mechanism of action of 4-nitrobenzyl 4-(dimethylamino)benzoate involves its ability to undergo photochemical reactions upon exposure to UV light. The compound can generate reactive intermediates that initiate polymerization processes. In biological systems, it may interact with specific enzymes or receptors, leading to changes in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Similar in structure but with an ethyl group instead of a nitrobenzyl group.
4-(Dimethylamino)benzoic acid: Lacks the ester linkage and nitrobenzyl group.
4-(Dimethylamino)benzylamine: Contains an amine group instead of an ester linkage.
Uniqueness
4-nitrobenzyl 4-(dimethylamino)benzoate is unique due to the presence of both a nitro group and a dimethylamino group, which confer distinct photochemical and electronic properties. This makes it particularly useful in applications requiring specific reactivity and functionality, such as photoinitiation and enzyme studies.
Properties
IUPAC Name |
(4-nitrophenyl)methyl 4-(dimethylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-17(2)14-9-5-13(6-10-14)16(19)22-11-12-3-7-15(8-4-12)18(20)21/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEENXQLLXJIQML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperidine](/img/structure/B5834909.png)
![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5834922.png)
![METHYL 5-METHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B5834923.png)
![2-(4-bromophenoxy)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B5834927.png)


![3-ethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B5834949.png)
![N-(pentan-3-yl)-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B5834959.png)
![Ethyl 1-[(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylate](/img/structure/B5834962.png)
![2-chloro-N-[4-(propan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B5834969.png)
![3-(4-chlorophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5834988.png)

![1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5834998.png)
